molecular formula C16H10ClNO3 B606496 Cavosonstat CAS No. 1371587-51-7

Cavosonstat

货号 B606496
CAS 编号: 1371587-51-7
分子量: 299.71
InChI 键: BXSZILNGNMDGSL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cavosonstat is an orally bioavailable inhibitor of S-nitrosoglutathione reductase . It promotes the maturation and plasma membrane stability of the cystic fibrosis transmembrane conductance regulator (CFTR) .


Synthesis Analysis

Cavosonstat was rapidly absorbed and demonstrated linear and predictable pharmacokinetics . Its exposure was unaffected by a high-fat meal or rifampin-mediated effects on drug metabolism and transport .


Molecular Structure Analysis

The molecular formula of Cavosonstat is C16H10ClNO3 . Its average mass is 299.708 Da and its monoisotopic mass is 299.034912 Da .


Chemical Reactions Analysis

Cavosonstat is a small molecule that works by blocking the enzyme S-nitrosoglutathione reductase (GSNOR), and preserving the activity of the S-nitrosoglutathione (GSNO) enzyme in cells’ membranes .


Physical And Chemical Properties Analysis

Cavosonstat has a molecular weight of 299.71 g/mol . Its XLogP3-AA is 3.7, it has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds .

科学研究应用

CFTR Protein Modulation in Cystic Fibrosis

Scientific Field

Summary

Methods and Experimental Procedures

  • Clinical Trials:
    • No significant benefit was observed in lung function, leading to discontinuation of further clinical development in CF .

Results and Outcomes

  • SNO7 Study (Nivalis N91115-2CF-06):
    • Specific outcomes not provided .

COPD Treatment

Scientific Field

Summary

Methods and Experimental Procedures

  • Clinical Trial (NCT04600778):
    • Efficacy and safety compared with placebo in COPD patients .

Results and Outcomes

未来方向

Path BioAnalytics, a biotechnology company, has licensed the rights to further develop Cavosonstat from the Chinese company Laurel Therapeutics . They plan to use their technology to help identify those people with CF for whom Cavosonstat may be most effective .

属性

IUPAC Name

3-chloro-4-(6-hydroxyquinolin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-13-8-10(16(20)21)1-4-12(13)15-5-2-9-7-11(19)3-6-14(9)18-15/h1-8,19H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSZILNGNMDGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)C2=NC3=C(C=C2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cavosonstat

CAS RN

1371587-51-7
Record name Cavosonstat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371587517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cavosonstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14775
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CAVOSONSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2Z8Q22ZE4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 3-chloro-4-(6-methoxyquinolin-2-yl)benzoic acid (150 mg, 0.479 mmol) in anhydrous CH2Cl2 (5 mL) was added AlCl3 (320 mg, 2.40 mmol). The reaction mixture was refluxed overnight. The mixture was quenched with saturated NH4Cl (10 mL) and the aqueous layer was extracted with CH2Cl2/MeOH (v/v=10:1, 30 mL×3). The combined organic layer was washed with brine, dried over Na2SO4, filtered, and concentrated to give the crude product, which was purified by prep-HPLC (0.1% TFA as additive) to give 3-chloro-4-(6-hydroxyquinolin-2-yl)benzoic acid (25 mg, yield 18%). 1H NMR (DMSO, 400 MHz): δ 10.20 (brs, 1H), 8.30 (d, J=8.4 Hz, 1H), 8.10-8.00 (m, 2H), 7.95 (d, J=9.2 Hz, 1H), 7.80 (d, J=8.0 Hz, 1H), 7.72 (d, J=8.8 Hz, 1H), 7.38 (dd, J=6.4, 2.8 Hz, 1H), 7.22 (d, J=2.4 Hz, 1H), MS (ESI): m/z 299.9 [M+H]+.
Name
3-chloro-4-(6-methoxyquinolin-2-yl)benzoic acid
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
320 mg
Type
reactant
Reaction Step Two

Citations

For This Compound
134
Citations
SH Donaldson, GM Solomon, PL Zeitlin, PA Flume… - Journal of Cystic …, 2017 - Elsevier
… than if cavosonstat is used alone without other CFTR modulators [18]. Use of cavosonstat as … Cavosonstat may thus be considered a CFTR stabilizer that belongs to a novel therapeutic …
Number of citations: 57 www.sciencedirect.com
Z Chen, J Song, X Peng, S **, J Liu, W Zhou… - Advanced …, 2021 - Wiley Online Library
… C) One-step synthesis of Cavosonstat building block and its 4-deuterated analogue using … Furthermore, we explored the synthesis of a Cavosonstat derivative (a F508del-CFTR …
Number of citations: 37 onlinelibrary.wiley.com
X Li, N Guo, Z Chen, X Zhou, X Zhao… - Advanced Functional …, 2022 - Wiley Online Library
… Furthermore, we explored the synthesis of a Cavosonstat derivative (a F508del-CFTR … Ru 3 O 2 /rGO delivered a yield of 47% for the synthesis of Cavosonstat derivative in one step, in …
Number of citations: 9 onlinelibrary.wiley.com
M Heneghan, KW Southern, J Murphy, IP Sinha… - 2022 - thorax.bmj.com
Poster sessions Page 1 patient cohort at our centre. Our objectives were to characterise the demographics of the CF population aged !40 years and identify areas that will impact the …
Number of citations: 2 thorax.bmj.com
I Fajac, CE Wainwright - La Presse Médicale, 2017 - Elsevier
… as Cavosonstat (N91115 from Nivalis) aim at stabilizing the modulated CFTR at the cell membrane. Cavosonstat is … Unfortunately, two phase 2 studies of Cavosonstat combined with …
Number of citations: 61 www.sciencedirect.com
K De Boeck, JC Davies - Current opinion in pharmacology, 2017 - Elsevier
… By inhibiting S-nitrosoglutathione reductase (GSNOR) cavosonstat increases intracellular … Although safe and well tolerated [22], addition of cavosonstat in patients taking Orkambi did …
Number of citations: 24 www.sciencedirect.com
O Laselva, L Guerra, S Castellani, M Favia… - Pulmonary …, 2022 - Elsevier
… , cavosonstat is the only CFTR stabilizer to be tested in clinical trials (NCT02589236). Cavosonstat was … However, cavosonstat failed to demonstrate any additional improvement when in …
Number of citations: 25 www.sciencedirect.com
I Singh, M Khan, F Qiao - Stroke, 2023 - Am Heart Assoc
Background: This project aims to evaluate the potential beneficial effects of a selective S-nitrosoglutathione reductase (GSNOR) inhibitor on post-acute stroke outcomes. Nitric oxide (NO…
Number of citations: 0 www.ahajournals.org
A Gramegna, M Contarini, S Aliberti… - International journal of …, 2020 - mdpi.com
… In a recent phase 1 trial cavosonstat was well tolerated and … However, in a series of two phase 2 trials cavosonstat combined … clinical development for cavosonstat is planned at this time. …
Number of citations: 71 www.mdpi.com
M Mijnders, B Kleizen, I Braakman - Current opinion in pharmacology, 2017 - Elsevier
… While Riociguat increases sensitivity of soluble guanylate cyclase (sGC) to NO, Cavosonstat inhibits S-nitrosoglutathione reductase (GSNOR), which increases GSNO and NO levels …
Number of citations: 78 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。